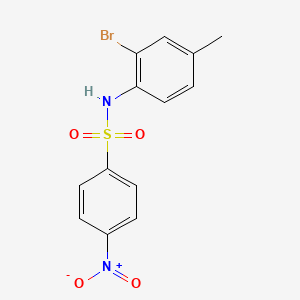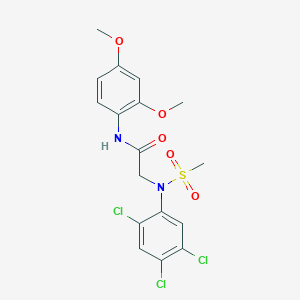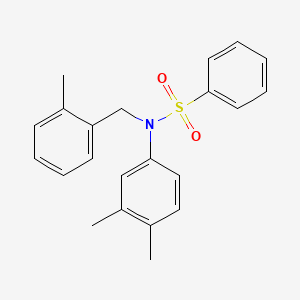![molecular formula C17H12F3NO2S B3622634 N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3622634.png)
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide
Overview
Description
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene-2-sulfonamide moiety
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
For instance, (S)-Fluoxetine, a compound with a similar structure, has been reported to interact with transporter proteins .
Biochemical Pathways
For instance, (S)-Fluoxetine has been reported to interact with transporter proteins, potentially affecting the transport of various molecules across cell membranes .
Pharmacokinetics
For instance, a compound with a similar structure, C-6, was found to be orally bioavailable (76%) with a moderate terminal half-life (6.3 h) at a dose of 10 mg/kg in male rats .
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorine-containing compounds .
Biochemical Analysis
Biochemical Properties
The role of N-[4-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide in biochemical reactions is quite significant. It has been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often characterized by changes in the local dielectric and magnetic shielding environment . The compound’s trifluoromethyl tags have been found to exhibit a great range of partial charges as a function of polarity .
Molecular Mechanism
The mechanism of action of N-[4-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide at the molecular level is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-[4-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide typically involves the reaction of 4-(trifluoromethyl)aniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group can act as a directing group for the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This property makes it a candidate for the development of new drugs targeting specific enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of polymers, dyes, and other functional materials .
Comparison with Similar Compounds
- N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- N-[4-(trifluoromethyl)phenyl]methanesulfonamide
- N-[4-(trifluoromethyl)phenyl]ethanesulfonamide
Comparison: N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is unique due to the presence of the naphthalene moiety, which provides additional aromaticity and rigidity compared to its simpler analogs. This structural feature can influence its reactivity and binding properties, making it distinct from other sulfonamides with similar functional groups .
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S/c18-17(19,20)14-6-8-15(9-7-14)21-24(22,23)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNUHCLMPWOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-NITRO-N-{7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BENZAMIDE](/img/structure/B3622588.png)

amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3622596.png)

![ethyl 4-(aminocarbonyl)-5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3622633.png)
![3-(4-bromophenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3622646.png)
![N-(4-methoxybenzyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3622648.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3622653.png)
![N-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B3622660.png)
